![molecular formula C19H25N3O4 B4392694 1-{3-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoyl}piperidine](/img/structure/B4392694.png)
1-{3-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoyl}piperidine
Overview
Description
Compounds like this typically belong to the class of organic compounds known as oxadiazoles . They are characterized by an oxadiazole ring which is a five-membered aromatic heterocycle with two nitrogen atoms and one oxygen atom .
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of appropriate precursors under specific conditions . For example, the synthesis of oxadiazoles often involves the cyclodehydration of appropriate hydrazides .Molecular Structure Analysis
The molecular structure of such compounds can be determined using various spectroscopic techniques, including nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry .Chemical Reactions Analysis
The chemical reactions of oxadiazoles depend on the nature of the substituents on the oxadiazole ring. They can undergo a variety of reactions, including electrophilic and nucleophilic substitutions .Physical And Chemical Properties Analysis
The physical and chemical properties of such compounds can be predicted using various computational methods. These properties include solubility, melting point, boiling point, and partition coefficient .Scientific Research Applications
Catalysis and Organic Synthesis
The compound has been investigated in the context of catalysis and organic synthesis. Researchers have explored new catalytic protocols using ionic organic solids, such as 1,3-bis(carboxymethyl)imidazolium chloride , as a catalyst. This methodology enables the Michael addition of N-heterocycles to chalcones. Specifically, it has been applied to the preparation of the potential bioactive compound 1-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one with moderate yield, despite the occurrence of the retro-Michael reaction. Both synthetic reactions—the preparation of chalcone and the triazole Michael addition to chalcone—demonstrate good green metrics .
Triazole Derivatives
Triazole derivatives, including the compound , exhibit a variety of biological effects due to their structural characteristics. These compounds are easier to bind with target molecules, making them valuable in drug discovery. Researchers have explored the synthesis of β-azolyl ketones, which constitute a family of compounds with potential interest. Notably, 3-aryl-3-triazolylpropiophenones have been described as efficient components in fungicide, bactericide, and herbicide formulations .
Aza-Michael Reaction
The aza-Michael reaction is a powerful synthetic tool for accessing β-aminocarbonyl derivatives—a precursor of bioactive compounds. It provides a highly atom-efficient protocol for the synthesis of β-heteroarylated carbonyl compounds. The compound’s involvement in this reaction underscores its relevance in medicinal chemistry and drug development .
Novel Pyrazole Derivatives
In related research, novel pyrazole derivatives have been synthesized based on the compound. These derivatives exhibit interesting properties and may find applications in various fields, including pharmaceuticals and materials science .
Tertiary Phosphines
While not directly related to the compound, it’s worth noting that tertiary phosphines containing P–C bonds have been a subject of study. Although the compound itself is not a phosphine, understanding related chemical structures can inform broader research in organic synthesis and coordination chemistry .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-piperidin-1-ylpropan-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O4/c1-3-25-15-8-7-14(13-16(15)24-2)19-20-17(26-21-19)9-10-18(23)22-11-5-4-6-12-22/h7-8,13H,3-6,9-12H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDJSHVZCZKAQAV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2=NOC(=N2)CCC(=O)N3CCCCC3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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